2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol
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Overview
Description
2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of an amino group, a bromine atom, and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions, while the hydroxymethyl group can be introduced via reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar structure but lacks the hydroxymethyl group.
2-Amino-2-(4-chloro-2-(hydroxymethyl)phenyl)ethanol: Similar structure with a chlorine atom instead of bromine.
2-Amino-2-(4-bromo-2-(methyl)phenyl)ethanol: Similar structure but lacks the hydroxymethyl group.
Uniqueness
2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-amino-2-[4-bromo-2-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-1-2-8(9(11)5-13)6(3-7)4-12/h1-3,9,12-13H,4-5,11H2 |
InChI Key |
PLTUVNPADNLCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)C(CO)N |
Origin of Product |
United States |
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